molecular formula C24H28N4O3S B11254391 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11254391
M. Wt: 452.6 g/mol
InChI Key: HFOGPOCTLDQWKT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the following chemical formula:

C9H10O2\text{C}_9\text{H}_{10}\text{O}_2C9​H10​O2​

. It belongs to the class of 2H-1,5-benzodioxepin derivatives . The compound’s structure features a benzodioxepin ring system, a triazole moiety, and an acetamide group.

Preparation Methods

Synthetic Routes::

    Synthesis of 2H-1,5-benzodioxepin: The benzodioxepin core can be synthesized through various methods, including cyclization reactions.

    Triazole Formation: The triazole ring can be introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Sulfanyl Group Addition: The sulfanyl group can be attached using appropriate reagents.

    Acetamide Formation: The acetamide functional group can be introduced through acylation reactions.

Industrial Production:: The industrial-scale production of this compound involves optimizing the synthetic routes for efficiency, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substitution reactions may occur at different positions on the benzodioxepin ring.

Common Reagents and Conditions::

    CuAAC Catalyst: Used for triazole formation.

    Thiol Reagents: For introducing the sulfanyl group.

    Acylating Agents: To form the acetamide.

Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isomers and derivatives may result.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.

    Biological Studies: Used to probe biological pathways and interactions.

    Materials Science: Explored for its properties in materials and polymers.

    Pharmacology: Studied for potential therapeutic effects.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, affecting cellular processes, and modulating pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

These compounds share structural similarities but exhibit distinct properties and applications.

Properties

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C24H28N4O3S/c1-15(2)28-23(18-9-10-19-20(13-18)31-12-6-11-30-19)26-27-24(28)32-14-21(29)25-22-16(3)7-5-8-17(22)4/h5,7-10,13,15H,6,11-12,14H2,1-4H3,(H,25,29)

InChI Key

HFOGPOCTLDQWKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C(C)C)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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